Product packaging for Copper benzochlorin(Cat. No.:CAS No. 145582-83-8)

Copper benzochlorin

Cat. No.: B120263
CAS No.: 145582-83-8
M. Wt: 725.9 g/mol
InChI Key: RSDZGRLHEQWQBK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Copper benzochlorin is a synthetic chlorin-class compound investigated for its potential as a photosensitizer in photodynamic therapy (PDT) research . Its mechanism of action involves, upon illumination with specific wavelengths of light in the presence of molecular oxygen, the generation of cytotoxic reactive oxygen species (ROS) to induce cell death . Unlike some photosensitizers that operate primarily through a singlet oxygen (Type II) mechanism, evidence suggests this compound may act chiefly through a non-singlet oxygen, free radical-based (Type I) mechanism . This distinct pathway is of significant interest for exploring mechanisms of phototoxicity and overcoming resistance in PDT . Researchers value this compound for fundamental studies on photochemical mechanisms, cell death signaling pathways, and the development of novel PDT protocols . This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for any form of human or personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H52ClCuN5 B120263 Copper benzochlorin CAS No. 145582-83-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

145582-83-8

Molecular Formula

C42H52ClCuN5

Molecular Weight

725.9 g/mol

IUPAC Name

copper;N,N-dimethyl-1-(12,13,17,18,22,23,27,27-octaethyl-8,24,25-triaza-26-azanidahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosa-1(24),2(7),3,5,8,11,13,15,17,19(25),20,22-dodecaen-10-ylidene)methanamine;chloride

InChI

InChI=1S/C42H52N5.ClH.Cu/c1-11-25-26(12-2)35-23-37-28(14-4)30(16-6)39(45-37)32(24-47(9)10)41-42(17-7,18-8)33-21-19-20-31(40(33)46-41)38-29(15-5)27(13-3)36(44-38)22-34(25)43-35;;/h19-24H,11-18H2,1-10H3;1H;/q-1;;+2/p-1

InChI Key

RSDZGRLHEQWQBK-UHFFFAOYSA-M

SMILES

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=CN(C)C)C4=NC5=C(C=CC=C5C4(CC)CC)C6=NC(=C2)C(=C6CC)CC)CC)CC)CC.[Cl-].[Cu+2]

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=CN(C)C)C4=NC5=C(C=CC=C5C4(CC)CC)C6=NC(=C2)C(=C6CC)CC)CC)CC)CC.[Cl-].[Cu+2]

Synonyms

CDS1 photosensitizer
copper benzochlorin
copper(II) alpha-meso-N,N'-dimethyloctaethylbenzochlorin iminium chloride

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for Copper Benzochlorin and Its Derivatives

De Novo Synthesis Routes to Benzochlorin Ring Systems

The de novo synthesis of benzochlorin ring systems provides a versatile approach to creating a wide array of derivatives with tailored properties. These methods involve the systematic construction of the macrocycle from acyclic or simple cyclic precursors, allowing for precise control over the final structure.

Cyclization Reactions of Meso-Acrolein Porphyrins

One of the prominent methods for the synthesis of benzochlorins involves the intramolecular cyclization of meso-acrolein substituted porphyrins or their reduced congeners, chlorins. This approach leverages the reactivity of the acrolein functionality to form the additional fused benzene (B151609) ring characteristic of benzochlorins.

A key strategy involves the acid-catalyzed cyclization of a meso-(2-formylvinyl) substituent. For instance, a Ni(II) methyl 20-(2-formylvinyl)-13¹-deoxypyropheophorbide-a, a chlorin (B1196114) derivative, undergoes cyclization under various acidic conditions. researchgate.net The reaction is thought to proceed through the formation of an unstable isobacteriochlorin (B1258242) intermediate, which subsequently oxidizes to the more stable benzochlorin structure. researchgate.net A variety of acids can be employed to facilitate this transformation, with the choice of acid potentially influencing the reaction efficiency and the formation of side products.

Catalyst/ReagentSubstrateProductReference
Protic or Lewis Acids (e.g., PTS, TFA, BF₃)Ni(II) methyl 20-(2-formylvinyl)-13¹-deoxypyropheophorbide-aNi(II) benzochlorin derivative researchgate.net
Sulfuric Acidmeso-hydroxymethylvinyl octaethylporphyrin (after demetalation)Octaethylbenzochlorin

Table 1: Examples of Cyclization Reactions for Benzochlorin Synthesis

Approaches from Chlorophyll (B73375) Derivatives

Chlorophyll and its derivatives serve as readily available and cost-effective starting materials for the synthesis of benzochlorins. Their inherent chlorin structure provides a significant portion of the final benzochlorin macrocycle, making them attractive precursors.

A common starting material is methylpheophorbide-a, an analog of chlorophyll a. researchgate.net The synthetic strategy involves several key transformations. Initially, methylpheophorbide-a is converted to methyl 13¹-deoxypyropheophorbide-a. researchgate.net To facilitate the crucial cyclization step, a 2-formylvinyl group is regioselectively introduced at the δ meso-position of the macrocycle. researchgate.net This is typically achieved through a Vilsmeier-Haack reaction on a metallated intermediate, for example, the Ni(II) complex of the pyropheophorbide derivative, using reagents like phosphorus oxychloride and 3-(N,N-dimethylamino)acrolein. researchgate.net The subsequent acid-catalyzed cyclization of this formylvinyl-substituted chlorin leads to the formation of the benzochlorin ring system. researchgate.net

Multi-step Synthetic Sequences from Precursors

The total synthesis of benzochlorins from simple acyclic precursors, such as pyrroles and aldehydes, represents a highly versatile and powerful approach. While complex, these multi-step sequences offer the greatest flexibility in designing novel benzochlorin structures with specific substitution patterns. These syntheses often rely on well-established principles of porphyrin and corrole (B1231805) chemistry.

The general strategy involves the condensation of pyrrolic fragments to form a linear tetrapyrrole (a bilane (B1242972) or biladiene), followed by an oxidative cyclization to yield the macrocycle. For instance, a common method for porphyrin synthesis, which can be adapted for benzochlorins, involves the [2+2] condensation of two dipyrromethane units. One dipyrromethane would be functionalized with formyl groups at the 1- and 9-positions, while the other would be unsubstituted at these positions. The condensation, typically under acidic conditions, followed by oxidation, yields the porphyrin ring. To create a benzochlorin, one of the pyrrole (B145914) precursors or dipyrromethane units would need to be appropriately substituted to facilitate the formation of the fused benzene ring during or after the macrocycle formation.

While a direct multi-step synthesis of a benzochlorin from simple pyrroles and aldehydes is not detailed in the provided search results, the synthesis of a related bacteriochlorin (B1244331) has been achieved in an 8-step sequence starting from perdeuteriated 3-methyl-2,4-pentanedione, which was converted to a substituted pyrrole-2-carboxylate. This highlights the feasibility of building up the macrocycle from non-pyrrolic precursors.

Copper Insertion and Demetalation Strategies in Benzochlorin Macrocycles

The biological and photophysical properties of benzochlorins are significantly influenced by the central metal ion. Copper is a commonly incorporated metal, and the processes of its insertion and removal are critical for the synthesis and application of these compounds.

Metallation Techniques for Copper Incorporation

The insertion of copper into the core of a benzochlorin macrocycle is a type of metallation reaction. This process typically involves reacting the free-base benzochlorin (the macrocycle without a central metal ion) with a suitable copper(II) salt.

Commonly used copper salts for this purpose include copper(II) acetate (B1210297) and copper(II) chloride. The reaction is generally carried out in a suitable organic solvent, such as chloroform (B151607) or a mixture of chloroform and methanol (B129727), often with heating to facilitate the reaction. For instance, the metallation of demetallized petroleum porphyrins was achieved by dissolving them in chloroform and adding a tenfold molar excess of copper acetate in methanol, followed by stirring at room temperature. The choice of solvent is crucial to ensure the solubility of both the benzochlorin and the copper salt. The progress of the reaction can often be monitored by UV-visible spectroscopy, as the insertion of copper induces characteristic shifts in the absorption bands of the macrocycle.

Copper SaltSolventConditionsReference
Copper(II) AcetateChloroform/MethanolRoom Temperature
Copper(II) ChlorideDimethylformamideHeat
Copper(II) TriflateChloroformRoom Temperature

Table 2: Conditions for Copper Insertion into Porphyrinoid Macrocycles

Demetallation Procedures and Challenges

The removal of copper from a benzochlorin macrocycle, or demetalation, is often necessary to obtain the free-base ligand for further reactions or for the insertion of a different metal ion. This process can be challenging due to the high stability of the copper-porphyrinoid complex.

Several methods have been developed for the demetalation of copper porphyrinoids. A common approach involves the use of strong acids. For example, stirring the copper complex in concentrated sulfuric acid can effect the removal of the copper ion. However, this method can lead to the degradation of sensitive functional groups on the periphery of the macrocycle. To mitigate this, a reductive demetalation procedure has been developed for copper corroles, which may be applicable to copper benzochlorins. This method employs concentrated sulfuric acid in the presence of a reducing agent such as iron(II) chloride (FeCl₂) or tin(II) chloride (SnCl₂), which has been shown to give significantly better yields.

An alternative, two-step methodology involves transmetalation. The copper benzochlorin is first treated with a Grignard reagent, such as 4-methylphenylmagnesium bromide. This results in the replacement of copper with magnesium. The resulting magnesium benzochlorin is much less stable and the magnesium ion can be easily removed under mildly acidic conditions to yield the free-base benzochlorin. This method avoids the harsh conditions of strong, concentrated acids.

Another milder approach that has been successful for Cu(I)-phenanthroline complexes and may be applicable to copper benzochlorins is the use of aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH), which serves as a less hazardous alternative to reagents like potassium cyanide.

ReagentsConditionsAdvantagesChallenges
Concentrated H₂SO₄StirringSimple procedureHarsh conditions, potential for macrocycle degradation
H₂SO₄ / FeCl₂ or SnCl₂Stirring, SonicationHigher yields, reductive conditionsRequires careful control of reagents
1. Grignard Reagent 2. Mild AcidTwo stepsMild conditionsMulti-step process, Grignard reagent sensitivity
Aqueous NH₄OHStirring in ACN/DCMLess hazardousEfficacy for copper benzochlorins to be confirmed

Table 3: Comparison of Demetallation Procedures for Copper Porphyrinoids

Functionalization and Derivatization during Synthesis

The synthetic pathways leading to copper benzochlorins and their derivatives often incorporate steps for functionalization and derivatization to tailor the physicochemical properties of the final molecule. These modifications can be introduced on the periphery of the macrocycle, influencing factors such as solubility, electronic properties, and potential for further conjugation.

Introduction of Substituents for Structural Modification

A primary strategy for the structural modification of copper benzochlorins involves the introduction of substituents at the periphery of the porphyrin precursor. The Vilsmeier-Haack reaction is a highly effective method for introducing formyl groups (-CHO) onto the β-positions of the porphyrin macrocycle. nih.govresearchgate.net This reaction is typically performed on the more stable copper(II) or nickel(II) complexes of tetraarylporphyrins. nih.gov The introduction of a formyl group is a critical step, as it can subsequently undergo an acid-catalyzed intramolecular cyclization to form the fused benzene ring characteristic of a benzochlorin.

The reaction conditions for the Vilsmeier-Haack formylation can be optimized to improve yields and reduce reaction times. For instance, the use of microwave irradiation has been shown to significantly shorten reaction times from hours to minutes, without negatively impacting the yield and, in some cases, even improving it. nih.govworldscientific.com This method has also been demonstrated to be scalable, indicating its potential for larger preparations. nih.gov

Further modifications can be achieved by leveraging the reactivity of the introduced formyl group. For example, a modified Vilsmeier-Haack strategy has been used to construct π-extended nickel(II) and copper(II) complexes of 2-chloro-3-formyl- and 3-formylpyrido[2,3-b]porphyrins from 2-acetamido-meso-tetraarylporphyrins. researchgate.net These functionalized porphyrins can then be subjected to reactions like Knoevenagel condensation to further extend the π-conjugation of the system. researchgate.net

Another powerful method for constructing the fused ring system of benzochlorins is the Diels-Alder reaction, a [4+2] cycloaddition. beilstein-journals.orgmdpi.com This reaction involves a conjugated diene reacting with a dienophile to form a six-membered ring. youtube.com In the context of benzochlorin synthesis, a porphyrin derivative can be functionalized to act as a dienophile, which then reacts with a suitable diene to create the annulated ring. The efficiency and selectivity of the Diels-Alder reaction can be influenced by the electronic nature of both the diene and the dienophile. nih.govmdpi.com

The table below summarizes key findings related to the introduction of formyl groups via the Vilsmeier-Haack reaction on metalloporphyrins, a crucial step in one synthetic route to benzochlorins.

Synthesis of Cationic Benzochlorin Architectures

To enhance properties such as water solubility and biological activity, cationic charges can be introduced into the benzochlorin structure. One notable example is the synthesis of an iminium salt of a copper octaethylbenzochlorin. This modification results in a cationic architecture, which can influence the molecule's interaction with biological systems. The synthesis of such derivatives is a key strategy in developing benzochlorins for specific applications.

Large-Scale Preparative Methods and Process Optimization

The transition from laboratory-scale synthesis to large-scale production of copper benzochlorins and their precursors presents several challenges, including maintaining yield, purity, and cost-effectiveness. The principles of process optimization are therefore crucial. technion.ac.il Methodologies developed for the large-scale synthesis of porphyrins are highly relevant, as porphyrins are the immediate precursors to benzochlorins.

Two of the most established methods for porphyrin synthesis that are amenable to scale-up are the Adler-Longo and Lindsey methods. nih.govnih.gov

Adler-Longo Method : This is a one-step synthesis that involves refluxing a pyrrole and an aldehyde in propionic acid. While straightforward, it often results in modest yields (10-30%) and can produce significant tar-like byproducts, complicating purification. nih.govnih.gov

Lindsey Method : This is a two-step, one-flask synthesis performed at room temperature under high dilution, followed by oxidation. It generally provides higher yields (10-60%) and is applicable to a wider range of aldehydes. nih.govnih.gov A significant drawback for industrial-scale application is the requirement for large volumes of chlorinated solvents and expensive oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.govacs.org

Recent research has focused on developing "greener" and more cost-effective large-scale synthesis protocols. One such methodology involves a two-step process: first, the condensation of pyrrole and an aldehyde in a water-methanol mixture with hydrochloric acid, followed by dissolving the resulting precipitate in dimethylformamide (DMF) and refluxing in the presence of air as the oxidant. nih.govacs.org This approach avoids expensive oxidants and large volumes of chlorinated solvents, offering a more practical route for gram-scale production with reproducible yields of 10-40%. nih.govacs.org

Process optimization for the synthesis of precursors and the final this compound can involve several strategies:

Microwave-Assisted Synthesis : As mentioned previously, using microwave irradiation can drastically reduce reaction times for key steps like formylation, which is advantageous for large-scale production by increasing throughput. nih.govworldscientific.com

Catalyst and Solvent Selection : The choice of acid catalyst and solvent system can significantly impact the yield and purity of the porphyrin precursor. chemijournal.com For example, using certain clays (B1170129) or zeolites as catalysts in modified Lindsey methods has been shown to improve yields. chemijournal.com

Concentration Adjustments : While the original Lindsey method required high dilution, subsequent modifications have been developed that allow for higher concentration conditions, making the process more practical for large-scale preparations. chemijournal.com

The table below outlines a comparison of common large-scale porphyrin synthesis methods.

Coordination Chemistry of Copper Benzochlorin Complexes

Ligand Design and Modulating Coordination Environments

The interaction between the central copper ion and the surrounding ligands is fundamental to the properties of the complex. The benzochlorin framework provides a primary coordination sphere, which can be further modified by the introduction of additional, or ancillary, ligands.

The benzochlorin ligand is a type of tetrapyrrolic macrocycle, structurally related to porphyrins and chlorins. wikipedia.org As a macrocyclic ligand, it features a large ring structure composed of at least nine atoms and provides three or more donor sites for metal coordination. wikipedia.org The core of the benzochlorin framework consists of four nitrogen atoms positioned within the macrocyclic cavity. These four nitrogen atoms form the primary binding site, chelating the copper(II) ion in a robust, square-planar arrangement. This strong chelation is a characteristic feature of macrocyclic ligands, often referred to as the macrocyclic effect, which describes the high affinity and stability of metal complexes with these types of ligands. wikipedia.org

While the benzochlorin macrocycle provides a stable four-coordinate planar environment, the coordination sphere of the copper(II) ion can be expanded by the addition of ancillary ligands. nih.govnih.gov These ligands coordinate to the metal center at the axial positions, perpendicular to the plane of the macrocycle. The introduction of ancillary ligands increases the coordination number of the copper ion from four to five or six, thereby modulating the complex's geometry and electronic properties. researchgate.netmdpi.com

Common ancillary ligands include halides (e.g., Cl⁻), water (H₂O), ammonia (NH₃), and various nitrogen-based heterocycles like pyridine. nih.govsserc.org.ukwikipedia.org The nature of these ancillary ligands—their size, charge, and ligand field strength—directly influences the resulting coordination geometry and the electronic structure of the copper center. nih.gov For instance, the coordination of one axial ligand results in a five-coordinate, square pyramidal geometry, while the coordination of two axial ligands leads to a six-coordinate, often distorted, octahedral geometry. mdpi.com

Table 1: Influence of Ancillary Ligands on Copper Benzochlorin Coordination
Ancillary Ligand ExampleTypical Number of LigandsResulting Coordination NumberCommon Geometry
None04Square Planar
Chloride (Cl⁻)1 or 25 or 6Square Pyramidal or Distorted Octahedral
Water (H₂O)1 or 25 or 6Square Pyramidal or Distorted Octahedral
Pyridine1 or 25 or 6Square Pyramidal or Distorted Octahedral

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure of transition metal complexes by considering the interactions between the metal's d-orbitals and the orbitals of the surrounding ligands. wikipedia.orglibretexts.org The copper(II) ion has a d⁹ electronic configuration (1s² 2s² 2p⁶ 3s² 3p⁶ 3d⁹ 4s²). pw.liveyoutube.com In a this compound complex, the strong field created by the four nitrogen donor atoms of the macrocycle removes the degeneracy of the five d-orbitals.

In the fundamental square planar geometry, the d-orbitals split into four distinct energy levels. The dₓ²-y² orbital, which points directly at the nitrogen ligands, is raised highest in energy. The d⁹ configuration leads to an unpaired electron residing in this highest-energy orbital. The coordination of axial ancillary ligands further perturbs this d-orbital splitting. libretexts.org This change in the electronic environment, particularly the energy gap between the d-orbitals, influences the complex's spectroscopic properties, such as the position and intensity of d-d electronic transitions observed in the UV-visible spectrum. scribd.comscribd.com

Spectroscopic and Advanced Structural Elucidation of Copper Benzochlorin

Electronic Absorption and Emission Spectroscopy

The electronic structure of copper benzochlorin, like other tetrapyrrolic macrocycles, is defined by its extensive π-conjugated system. This system gives rise to characteristic absorption bands in the UV-visible region, which are sensitive to the central metal ion, peripheral substituents, and the local environment. unipd.it

The UV-visible absorption spectrum of a benzochlorin is dominated by two main features originating from π → π* electronic transitions: the Soret band and the Q-bands. unipd.it The Soret, or B band, is an intense absorption typically found in the near-UV region (around 400–450 nm) and corresponds to the S0 → S2 transition. unipd.itnih.gov The Q-bands are significantly less intense and appear at longer wavelengths in the visible region (500–700 nm), representing the S0 → S1 transition. unipd.it

The reduction of a double bond in the parent porphyrin macrocycle to form a chlorin (B1196114) breaks the D4h symmetry (in metalloporphyrins) to C2v symmetry. uj.edu.pl This change leads to a significant intensification and red-shift of the longest wavelength Q-band (often denoted Qy), a hallmark of chlorins that enhances their absorption in the red portion of the spectrum. nih.gov The fusion of a benzene (B151609) ring to the macrocycle, creating a benzochlorin, further extends the π-electron delocalization, which can induce additional shifts in the absorption bands. acs.org

The insertion of a copper(II) ion into the benzochlorin core influences the electronic spectra. uj.edu.pl Compared to the free-base ligand, metallation often simplifies the Q-band region and can cause shifts in band positions depending on the metal's nature. uj.edu.pl For copper chlorins, the Qy absorption band is a key feature; for instance, in a reported iodinated Chlorin p6 copper complex, the Q-band shifted from 663 nm in the free base to 634 nm upon complexation. researchgate.net

Solvent polarity can also affect the electronic spectra of these compounds. nih.govpdx.edu For many porphyrin-type molecules, the Soret band exhibits a notable sensitivity to the solvent environment. nih.govresearchgate.net This solvatochromism arises from interactions between the solvent's dipole moment and the electronic states of the macrocycle. researchgate.net For example, studies on related copper porphyrins have shown that an increase in solvent polarity can induce blue shifts in the absorption spectrum and lead to the appearance of intramolecular charge-transfer (CT) bands. researchgate.net

The photophysical properties of this compound are dictated by the electronic transitions within the molecule upon light absorption. The primary transitions are the π→π* transitions responsible for the Soret and Q-bands. unipd.it The presence of the paramagnetic Cu(II) ion, which has an unpaired d-electron, significantly alters the excited-state dynamics compared to diamagnetic metal complexes. researchgate.netresearchgate.net

The interaction between the porphyrin's (π, π*) triplet state and the unpaired electron on the copper ion leads to the formation of a "tripmultiplet" state. researchgate.net This interaction dramatically shortens the lifetime of the excited triplet state, often to the nanosecond or picosecond range. nih.govresearchgate.net This rapid de-excitation pathway often quenches fluorescence and phosphorescence.

The table below summarizes typical spectroscopic and photophysical data for related copper porphyrins and chlorins, which provide a basis for understanding this compound.

CompoundSoret Band λmax (nm)Q-Band λmax (nm)Emission TypeEmission λmax (nm)Reference
Cu(TPP)414538Phosphorescence775 (approx.) researchgate.net
Cu(TMP)415540Phosphorescence775 (approx.) researchgate.net
Iodinated Chlorin p6 Copper ComplexNot specified634Not specifiedNot specified researchgate.net
Cu(TPPCl8) in Dichloromethane (B109758)415541Phosphorescence756 researchgate.net
Cu(TPPCl8) in Methanol (B129727)Not specifiedNot specifiedFluorescence (from CT state)650 researchgate.net

Luminescence from copper(II) complexes is generally weak due to efficient non-radiative decay pathways facilitated by the paramagnetic metal center. nih.gov Chelation of paramagnetic metals like Cu(II) to a tetrapyrrole macrocycle typically shortens the triplet state lifetime and reduces the quantum yield of both fluorescence and singlet oxygen generation. nih.govresearchgate.net Consequently, many copper porphyrins and chlorins are considered poor emitters. nih.govresearchgate.net

However, luminescence can sometimes be observed, often as phosphorescence from the triplet state at low temperatures or, in some cases, as fluorescence from charge-transfer states in polar solvents. researchgate.net For example, while Cu(TPPCl8) shows phosphorescence in nonpolar dichloromethane, it exhibits an unusual fluorescence emission at 650 nm in polar methanol, attributed to a charge-transfer excited state. researchgate.net

The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, is typically very low for these compounds. nih.gov For many copper(I) complexes, which are diamagnetic, much higher quantum yields have been reported, with values reaching up to 58% in the solid state. nih.govrsc.org For copper(II) complexes, achieving high quantum yields is considered challenging due to quenching by the metal center. nih.gov Despite this, some mixed-ligand copper(II) complexes have been developed that exhibit cyan emission with quantum yields as high as 30.75% in solid powder form. nih.gov These findings suggest that the ligand environment surrounding the copper ion plays a critical role in modulating the luminescence properties.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide detailed information about the molecular structure of this compound by probing its characteristic vibrational modes. ksu.edu.sa These techniques are complementary: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that change the molecule's polarizability. ksu.edu.saillinois.edu

The vibrational spectrum of this compound is a composite of modes arising from the benzochlorin ligand and modes associated with the copper-ligand coordination. When the benzochlorin ligand coordinates to the copper ion, the frequencies of its vibrational modes (such as C=C, C-C, and C-N stretching) can shift, reflecting the new electronic structure of the complex. ksu.edu.sa

The most direct evidence of coordination comes from the appearance of new vibrational bands in the low-frequency region of the spectrum, which are attributed to metal-ligand stretching and bending modes. nih.govqut.edu.au For this compound, the key interaction is the formation of copper-nitrogen (Cu-N) bonds with the four central nitrogen atoms of the macrocycle. The stretching vibrations for these Cu-N bonds are expected in the far-IR and low-frequency Raman regions. Studies on related copper complexes, such as copper(II) chelates of dibenzoylmethane, have used theoretical calculations and experimental data to assign metal-ligand stretching modes, which serve as a measure of the metal-ligand bond strength. nih.gov For instance, in basic copper chloride minerals, Cu-O and Cu-Cl stretching vibrations have been identified and assigned. qut.edu.au

The table below presents typical vibrational frequencies for metal-ligand and related bonds in copper complexes.

Vibrational ModeTypical Wavenumber Range (cm-1)Spectroscopy MethodReference/Comment
C=C Stretching (aromatic)1430-1670IR, RamanCharacteristic of the macrocycle. core.ac.uk
C-N Stretching~1105-1270IR, RamanObserved in related heterocyclic compounds. core.ac.uk
Cu-O Stretching~450-650IR, RamanFrom studies of copper chelates and oxides. nih.govqut.edu.au
Cu-Cl Stretching~250-300RamanFrom studies of copper chloride minerals. qut.edu.au
Cu-N Stretching~200-500IR, RamanExpected range for Cu-N bonds in coordination complexes.

In-situ and operando Raman spectroscopy are powerful techniques for studying the behavior of molecules under real-time reaction conditions. renishaw.comresearchgate.net By collecting Raman spectra while a chemical or electrochemical process is occurring, it is possible to identify transient intermediates, observe changes in the catalyst's structure, and gain deep mechanistic insights. nih.govrsc.org

For a molecule like this compound, which has potential applications in photocatalysis and electrocatalysis, in-situ Raman spectroscopy could provide critical information. nih.gov For example, in a study of a copper bis-(terpyridine) electrocatalyst for CO2 reduction, operando Raman spectroscopy was used to observe the formation of reaction intermediates and reveal a unique "baton-relay-like" transfer of the active site from a nitrogen atom to the copper center during the catalytic cycle. nih.gov Similar methods could be applied to this compound to:

Identify the active sites involved in a catalytic reaction. nih.gov

Track the formation and decay of short-lived reaction intermediates on the catalyst surface. researchgate.netresearchgate.net

Understand how the structure of the this compound molecule changes in response to applied electrochemical potential or illumination. rsc.org

This approach offers a direct window into the reaction mechanism, moving beyond the static picture provided by conventional spectroscopy to reveal the dynamic nature of the molecule at work. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy on copper(II) benzochlorin presents significant challenges. The Cu(II) center is a paramagnetic d⁹ ion, which causes substantial broadening of NMR signals for nearby nuclei, often rendering them undetectable by standard high-resolution techniques. libretexts.org Consequently, direct, detailed structural analysis of the paramagnetic complex itself via ¹H or ¹³C NMR is generally not feasible.

To circumvent this, researchers often rely on NMR studies of diamagnetic analogues, such as the free-base benzochlorin (metal-free) or its zinc(II) complex. researchgate.net These analogues provide the detailed structural data required to confirm the integrity and constitution of the macrocyclic ligand framework.

In a typical analysis of a diamagnetic benzochlorin analogue, ¹H NMR provides information on the number and connectivity of protons in the molecule. The aromatic protons on the macrocycle are typically observed in the downfield region (δ 8.0-10.0 ppm), while protons on peripheral substituents appear in characteristic regions depending on their chemical environment.

¹³C NMR spectroscopy gives direct information about the carbon skeleton of the molecule. bhu.ac.in For a benzochlorin macrocycle, distinct signals are expected for the pyrrolic carbons, the fused benzene ring carbons, and any peripheral substituent carbons. The chemical shifts are sensitive to the electronic environment, providing a fingerprint of the molecule's structure. acenet.edu

Below is a representative table of expected chemical shift ranges for a diamagnetic metallobenzochlorin analogue.

Representative NMR Data for a Diamagnetic Benzochlorin Analogue

Nucleus Type of Atom Expected Chemical Shift (δ ppm)
¹H Meso-H 9.0 - 10.5
Pyrrolic-H (β-protons) 8.0 - 9.5
Benzo-ring H 7.0 - 8.5
Substituent Protons (e.g., -CH₃) 2.0 - 4.0
¹³C Meso-C 95 - 110
Pyrrolic-C (α and β) 130 - 155
Benzo-ring C 120 - 140

Note: Specific values can vary significantly based on the solvent, concentration, and the exact substitution pattern of the macrocycle.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the bonding network of the molecule. harvard.edu These experiments are also performed on diamagnetic analogues.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically through two or three bonds. libretexts.orgoxinst.com Cross-peaks in a COSY spectrum connect the signals of adjacent protons, allowing for the mapping of proton-proton networks throughout the benzochlorin structure, for instance, confirming the connectivity within peripheral alkyl chains or the arrangement of protons on the fused aromatic ring. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org NOESY is particularly useful for determining the three-dimensional structure and stereochemistry of the molecule. For a benzochlorin, it can confirm the spatial proximity of substituents on different parts of the macrocycle.

Mass Spectrometry (ESI-MS) for Molecular Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful "soft" ionization technique used to determine the molecular weight of large, thermally fragile molecules like this compound with high accuracy. nih.gov This method preserves the molecular structure during ionization, resulting in spectra dominated by the molecular ion peak. researchgate.net

In ESI-MS, the analyte molecule is ionized by gaining one or more charges (often protons), resulting in a series of multiply charged ions, such as [M+H]⁺, [M+2H]²⁺, etc. acs.org The mass spectrometer detects these ions based on their mass-to-charge ratio (m/z). The resulting spectrum displays a characteristic envelope of peaks, with each adjacent peak differing by one charge. acs.org Computer software can then perform a deconvolution of this series of peaks to calculate the original molecular mass (M) of the neutral compound with high precision. nih.gov This confirms the molecular formula and the successful incorporation of the copper atom into the benzochlorin macrocycle.

Hypothetical ESI-MS Deconvolution for this compound

Observed Peak (m/z) Assigned Ion Calculated Molecular Weight (Da)
622.18 [M+H]⁺ 621.17
311.59 [M+2H]²⁺ 621.16

| Deconvoluted Mass | | ~621.17 |

Note: This table is illustrative. The actual m/z values would depend on the exact molecular formula of the specific this compound derivative.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) is the most direct and informative spectroscopic technique for studying paramagnetic species like copper(II) benzochlorin. libretexts.org It specifically probes the environment of the unpaired electron on the Cu(II) (d⁹) center, providing detailed insights into its oxidation state, coordination geometry, and bonding. numberanalytics.comacs.org

The EPR spectrum of a Cu(II) complex is characterized by its g-tensor and the hyperfine coupling (A-tensor) to the copper nucleus (I=3/2). mdpi.com For a frozen solution or powder sample, the spectrum typically shows anisotropy, yielding different values for g and A when the magnetic field is oriented parallel (g∥, A∥) or perpendicular (g⊥, A⊥) to the principal symmetry axis of the molecule.

These parameters are highly sensitive to the ligand field and the geometry of the copper coordination sphere. mdpi.com For instance, a square planar or axially elongated octahedral geometry, common for copper porphyrins and related complexes, typically results in g∥ > g⊥ > 2.0023 and large A∥ values. researchgate.net Analysis of these parameters allows for a detailed description of the electronic structure of the metal site. acs.org

Typical EPR Parameters for a Cu(II) Porphyrin-like Complex

Parameter Description Typical Value Information Gained
g∥ g-factor (parallel component) 2.18 - 2.28 Nature of in-plane bonding, geometry
g⊥ g-factor (perpendicular component) 2.03 - 2.08 Nature of in-plane bonding, geometry
A∥ Hyperfine coupling (parallel) 160 - 210 x 10⁻⁴ cm⁻¹ Covalency of Cu-ligand bond, geometry

| A⊥ | Hyperfine coupling (perpendicular) | 10 - 40 x 10⁻⁴ cm⁻¹ | Covalency of Cu-ligand bond |

Source: Data compiled from findings in harvard.edunih.gov.

EPR spectroscopy is an invaluable tool for probing reaction mechanisms involving the copper center. numberanalytics.com By monitoring changes in the EPR spectrum during a reaction, researchers can track changes in the oxidation state or coordination environment of the copper ion. nih.gov

For example, if this compound binds to a target molecule or substrate, the coordination of new axial ligands can cause measurable shifts in the g and A values, providing evidence of the interaction and details about the nature of the binding. libretexts.orgrsc.org Furthermore, if the copper center participates in a redox reaction (cycling between Cu(II) and Cu(I)), the EPR signal will disappear upon reduction to the diamagnetic Cu(I) state and reappear upon re-oxidation. nih.gov This ability to monitor the paramagnetic state makes EPR essential for studying mechanisms in catalysis, electron transfer, and interactions with biological systems. acs.org

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for molecular structure determination. The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The scattered X-rays provide a Fourier transform of the electron density within the crystal, from which a detailed atomic model can be constructed.

In a typical analysis of a metallobenzochlorin, the central metal ion, in this case, copper(II), is expected to be coordinated to the four nitrogen atoms of the pyrrole-like subunits of the benzochlorin macrocycle. The coordination geometry around the copper center is generally square planar, a common arrangement for d⁹ metal ions in such macrocycles.

Key structural parameters obtained from a hypothetical SC-XRD analysis of a this compound derivative are presented in the interactive table below. This data is based on representative values for analogous metalloporphyrin and metallochlorin structures.

Table 1: Representative Crystallographic Data for a Metallobenzochlorin.
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.5
b (Å)10.2
c (Å)18.9
α (°)90
β (°)105.2
γ (°)90
Volume (ų)2690
Z4

The unit cell parameters (a, b, c, α, β, γ) define the dimensions of the repeating unit in the crystal, and the space group describes the symmetry elements present. Z represents the number of molecules in the unit cell. These parameters collectively provide a unique fingerprint of the crystalline solid.

Crystal Packing and Intermolecular Interactions

The manner in which individual this compound molecules are arranged within the crystal is referred to as crystal packing. This packing is governed by a variety of non-covalent intermolecular interactions, which, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystal.

In the solid state, the large, relatively flat benzochlorin macrocycles are expected to exhibit significant π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between the electron-rich aromatic systems of adjacent molecules. The crystal structure of a nickel diaryl benzochlorin derivative, for example, revealed a highly distorted saddle shape, which influences how the molecules pack together. researchgate.net

Beyond π-π stacking, other intermolecular forces play a crucial role in the crystal packing of this compound. These include:

Van der Waals Forces: These are weak, short-range electrostatic attractions between temporary dipoles in molecules and are present in all molecular crystals.

C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the π-electron cloud of the benzochlorin ring system of a neighboring molecule.

Coordination Bonds: In some cases, the central copper atom may form weak axial coordination bonds with atoms of adjacent molecules, leading to the formation of one-dimensional chains or more complex supramolecular architectures.

Theoretical and Computational Investigations on Copper Benzochlorin

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying metalloporphyrins and related macrocycles due to its favorable balance of accuracy and computational cost. arxiv.org It is employed to investigate the fundamental characteristics of copper benzochlorin, from its three-dimensional structure to its electronic behavior.

The first step in the computational analysis of this compound is typically geometry optimization. This process determines the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. arxiv.org Using functionals like B3LYP or PBE0 and appropriate basis sets, the coordinates of each atom are adjusted until a minimum on the potential energy surface is located. researchgate.netcuni.cz For copper complexes, specialized basis sets are often used for the metal ion to accurately account for its electronic configuration. reddit.com

The resulting optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. Theoretical calculations indicate that the benzochlorin macrocycle in the copper complex is largely planar, a feature essential for its extensive π-conjugated system. researchgate.net The copper ion is typically coordinated in the center of the macrocycle by the four nitrogen atoms of the pyrrole-like rings. The validation of this computed structure is achieved by comparing these parameters with experimental data from X-ray crystallography of similar metallochlorins, where available.

Table 1: Predicted Structural Parameters for Optimized this compound Geometry

ParameterDescriptionTypical Predicted Value (Å / Degrees)
Cu-N Bond LengthThe distance between the central copper ion and the coordinating nitrogen atoms.~1.95 - 2.05 Å
C-C/C-N Bond LengthsAverage bond lengths within the aromatic macrocycle framework.~1.38 - 1.45 Å
Macrocycle PlanarityDihedral angles describing the deviation of the macrocycle from a perfect plane.< 10°

Understanding the electronic structure of this compound is crucial for explaining its optical properties and reactivity. DFT calculations provide detailed information about the molecular orbitals (MOs), particularly the frontier orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its lowest electronic excitation. ossila.com

In this compound, the HOMO is typically a π-orbital with significant contributions from the p-orbitals of the carbon and nitrogen atoms of the macrocycle, and sometimes the d-orbitals of the copper ion. nih.gov The LUMO is generally a π*-antibonding orbital, also delocalized over the macrocyclic ring. researchgate.netresearchgate.net The specific energies and compositions of these orbitals can be influenced by the choice of DFT functional and solvent models used in the calculations. mpg.de

Table 2: Representative Frontier Molecular Orbital Energies for this compound

OrbitalTypical Energy (eV)Primary Character
HOMO-5.2 eVπ-orbital of the macrocycle, with some Cu(d) character
LUMO-2.8 eVπ*-antibonding orbital of the macrocycle
HOMO-LUMO Gap (ΔE)2.4 eVCorresponds to the lowest energy electronic transition

DFT calculations are instrumental in predicting and interpreting the spectroscopic properties of this compound. Time-Dependent DFT (TD-DFT) is the most common method used to calculate the electronic absorption spectra. aps.org This method computes the energies of electronic transitions from the ground state to various excited states.

The calculations can reproduce the characteristic absorption spectra of chlorin-type molecules, which typically feature an intense Soret band (or B band) in the blue-violet region and weaker Q-bands in the green-red region of the spectrum. uj.edu.pl For benzochlorins, the Qy band is often significantly red-shifted into the near-infrared region, a property that is highly valuable for applications in photodynamic therapy. researchgate.net TD-DFT allows for the assignment of these spectral bands to specific electronic transitions, such as HOMO→LUMO or HOMO-1→LUMO, providing a detailed understanding of their origin. nih.govresearchgate.net

Table 3: Correlation of Predicted Transitions with Spectroscopic Bands

Spectroscopic BandPredicted Transition Energy (nm)Primary Orbital Contribution
Qy Band~700-780 nmHOMO → LUMO
Qx Band~550-600 nmHOMO-1 → LUMO
Soret (B) Band~400-430 nmDeeper π → π* transitions

Mechanistic Pathway Elucidation through Computational Modeling

Beyond static properties, computational modeling is a powerful tool for exploring the dynamic behavior of this compound, particularly in the context of chemical reactions. These studies provide a frame-by-frame depiction of a reaction, revealing the energetic landscape and the structures of transient species. mdpi.com

For any chemical reaction, reactants must pass through a high-energy transition state (TS) before forming products. numberanalytics.com Locating the geometry of this TS and calculating its energy is a primary goal of mechanistic studies. ims.ac.jp Computational algorithms can search the potential energy surface to identify these saddle points, which are characterized by having a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. unipi.it

For a reaction involving this compound, such as a copper-catalyzed oxidation, DFT calculations can model the interaction with a substrate. beilstein-journals.orgoregonstate.edu The energy difference between the reactants and the transition state is the activation energy barrier (often expressed as Gibbs free energy of activation, ΔG‡). This barrier determines the theoretical rate of the reaction; a lower barrier implies a faster reaction. researchgate.netnih.gov

A reaction coordinate analysis connects the reactant, transition state, and product structures along the lowest energy path, known as the Intrinsic Reaction Coordinate (IRC). smu.edu Plotting the energy along this coordinate generates a reaction energy profile, which provides a comprehensive view of the reaction mechanism. researchgate.net

This profile visualizes the entire transformation, showing the energy changes as bonds are broken and formed. It can reveal the presence of intermediate species—local energy minima that exist between transition states. unipi.it By analyzing the structures along this path, researchers can describe the sequence of events in detail, such as substrate binding, electron transfer, and product release. smu.edu This detailed understanding of reaction dynamics is essential for optimizing catalysts and designing new chemical transformations. beilstein-journals.orgrsc.org

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations provide a powerful lens through which the dynamic behavior and conformational landscape of this compound can be explored at an atomic level. These simulations model the interactions between atoms over time, offering insights into the molecule's flexibility, solvent interactions, and accessible conformations, which are crucial for understanding its chemical and physical properties.

Atomistic MD simulations can be employed to study the interaction of copper complexes with biological membranes, a key aspect of their potential applications. For instance, simulations of a copper(II) complex with a phospholipid bilayer (dipalmitoylphosphatidylcholine, DPPC) have been used to assess its permeability. semanticscholar.org Such studies can reveal the free energy profile of the molecule as it traverses the membrane, highlighting energy barriers and preferred locations within the lipid environment. semanticscholar.org The behavior of related, but distinct, copper complexes in MD simulations has shown that while some molecules face high energy barriers for permeation, others can aggregate and form pores in the membrane, a mechanism that could explain observed cytotoxicity. semanticscholar.org

The development of accurate interatomic potentials is critical for the reliability of MD simulations. For systems involving copper and carbon, such as copper-graphene composites, specialized potentials like the second nearest-neighbor modified embedded atomic method (2NN MEAM) have been developed to more accurately model their complex interactions than simpler potentials like Lennard-Jones. nist.gov These advanced potentials are often parameterized using data from first-principles calculations to ensure they reproduce quantum mechanical properties accurately. nist.gov Similar methodologies would be essential for developing high-fidelity force fields for this compound simulations.

Quantum Chemical Approaches Beyond DFT

While Density Functional Theory (DFT) is a workhorse in computational chemistry, more advanced and computationally intensive methods are often required to achieve higher accuracy or to handle systems with complex electronic structures, such as those with significant static correlation. For this compound, these higher-level quantum chemical approaches provide deeper insights into its electronic properties and reactivity.

Coupled Cluster Methods (e.g., DLPNO-CCSD(T))

Coupled cluster (CC) theory, particularly the "gold standard" CCSD(T) method (Coupled Cluster Singles and Doubles with perturbative Triples), offers one of the most accurate theoretical descriptions of molecular energies and properties for a wide range of systems. chemrxiv.orgschrodinger.com However, its high computational cost has historically limited its application to small molecules. The development of local correlation methods, such as the Domain-based Local Pair Natural Orbital CCSD(T) (DLPNO-CCSD(T)), has been a significant breakthrough, enabling linear scaling and making this high level of theory applicable to much larger systems, including complex organometallic compounds. chemrxiv.orgschrodinger.comresearchgate.net

The DLPNO-CCSD(T) method has been shown to provide reliable benchmark reference values for reaction energies and barrier heights at a fraction of the cost of canonical CCSD(T). chemrxiv.orguit.no It has been successfully used to benchmark DFT functionals for various chemical reactions, including those involving transition metals. uit.noweizmann.ac.il For instance, in studies of copper-catalyzed carboxylation reactions, DLPNO-CCSD(T) calculations have been instrumental in elucidating reaction mechanisms, indicating that the choice of pathway can depend on the substrate. uit.no While a recent benchmark showed a deviation of over 7 kcal/mol between experimental and computed dissociation energies for some systems using DLPNO-CCSD(T), highlighting the remaining challenges, the method remains a powerful tool for obtaining high-accuracy single-point energies. uit.no Further refinements, such as extrapolation to the complete PNO space (CPS), can yield even greater accuracy, approaching that of the canonical method. chemrxiv.org

Ab initio Calculations for Fundamental Insights

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are fundamental to understanding the electronic structure and properties of molecules like this compound. These methods, which include both wave function theory (WFT) and certain implementations of DFT, provide a rigorous framework for theoretical investigation. arxiv.orgepfl.ch

For transition metal complexes, ab initio methods are crucial for dissecting the nature of metal-ligand bonding and understanding the electronic ground and excited states. For example, ab initio studies on copper(II)-aminoxyl complexes have been used to determine the mixing coefficients between copper, ligand, and halide orbitals, revealing significant electronic delocalization and providing evidence for a copper(I)-oxoammonium character. nih.gov This level of insight is essential for understanding the catalytic mechanisms of copper complexes.

In the context of materials science, ab initio calculations are used to determine fundamental properties. For instance, first-principles calculations on copper chalcogenides have been used to compute NMR chemical shifts and analyze electronic band structures, providing a powerful reference for experimental studies. scirp.org Similarly, for copper-containing proteins like azurins, combining ab initio DFT calculations with MD simulations has allowed for the study of the entire protein structure, revealing the electronic contributions of peripheral regions that were previously overlooked. rsc.org

For this compound, ab initio molecular dynamics (AIMD) could be particularly insightful. osti.gov This method, based on DFT, allows for the simulation of dynamic processes while treating the electronic structure quantum mechanically. epfl.ch It can be used to study reaction pathways, solvent effects, and the free energy landscapes of processes like dimerization, as has been demonstrated for Cu(II) ions on mineral surfaces. osti.gov Such calculations would provide a fundamental, first-principles understanding of the behavior of this compound in various environments.

Reactivity, Catalysis, and Mechanistic Investigations of Copper Benzochlorin

Catalytic Applications of Copper Benzochlorin Complexes

This compound complexes, belonging to the broader class of porphyrinoids, are investigated for their catalytic prowess across various chemical transformations. Their unique electronic structure, conferred by the benzochlorin macrocycle, allows for the modulation of the central copper ion's redox properties, making them promising candidates for catalysis.

While copper is a well-known and unique metal for the electrocatalytic reduction of CO2 (ECR) to hydrocarbons, specific studies detailing the use of this compound for this purpose are not extensively documented in the current literature. rsc.org However, the catalytic behavior of related copper porphyrinoid complexes provides a strong basis for their potential application. For instance, studies on copper porphyrins used in electrochemical energy storage have demonstrated a reversible reduction of the central copper atom from a +II to a +I oxidation state during electrochemical cycling. nih.gov This Cu(II)/Cu(I) redox couple is a fundamental step in many proposed mechanisms for CO2 reduction, where Cu(I) is often the active state for binding and activating the CO2 molecule. The benzochlorin ligand, with its specific electronic properties, can be expected to tune the redox potential of the Cu(II)/Cu(I) transition, thereby influencing the overpotential and efficiency of the catalytic process. Research on various copper-based catalysts shows that factors like the binding strength of intermediates such as *CO are critical for determining the final product distribution. rsc.org

Copper catalysts are instrumental in a wide range of oxidative coupling reactions for forming C-C and C-heteroatom bonds. rsc.org Although specific examples employing this compound as the catalyst are scarce, the general mechanisms of copper catalysis offer insight into its potential role. Many of these transformations are proposed to proceed through catalytic cycles involving different oxidation states of copper, notably Cu(I), Cu(II), and Cu(III). rsc.orgresearchgate.net Organocopper(III) species, though often transient, are considered key intermediates in the activation of multiple bonds, leading to reductive elimination that forges the new C-C or C-heteroatom bond. researchgate.net The macrocyclic ligand plays a crucial role in stabilizing these, often high-valent, copper intermediates. The rigid, electron-rich environment provided by the benzochlorin framework could potentially stabilize a Cu(III) center, facilitating oxidative addition and reductive elimination steps. In some catalytic cycles, the copper ion is believed to maintain its oxidation state throughout the reaction. rsc.org

The application of this compound complexes in catalytic hydrogen production and methanol (B129727) reforming is an emerging area of interest. While bulk copper catalysts, often on oxide supports, are standard for industrial methanol steam reforming, the use of discrete molecular complexes is less common. scispace.com However, research into photocatalytic hydrogen production has explored related porphyrinoid structures. For example, attempts have been made to use copper-containing sulphophthalocyanines as chromophores for the photoproduction of hydrogen. mdpi.com This suggests that copper macrocycles like benzochlorin, with their strong light-absorbing properties, are viable candidates for light-driven hydrogen evolution schemes. Such a system would typically involve the photosensitizer (this compound) absorbing light, followed by a series of electron transfer events involving a sacrificial electron donor and a proton source to generate H2.

The most extensively studied catalytic application of this compound is in photo-catalyzed reactions, particularly as a photosensitizer in photodynamic therapy (PDT). researchgate.netresearchgate.netacs.org In this context, a this compound derivative, the iminium salt CDS1, has been identified as an effective photosensitizer. researchgate.netresearchgate.net The mechanism of action in PDT relies on the generation of cytotoxic reactive oxygen species (ROS). This process is initiated by the absorption of light by the this compound complex, which promotes it to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state.

From the excited triplet state, the reaction can proceed via two main pathways:

Type I Mechanism: The excited photosensitizer engages in electron transfer reactions with substrate molecules, producing radical ions which can further react with oxygen to form ROS like superoxide (B77818) anions and hydrogen peroxide.

Type II Mechanism: The excited photosensitizer directly transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). acs.org Singlet oxygen is considered a primary cytotoxic agent in PDT. acs.org

Table 1: Photocatalytic Properties of this compound and Related Complexes This table is representative of the general mechanisms and properties discussed in the literature, as precise quantum yields for this compound were not specified in the provided search results.

Property Description Relevance to Catalysis Reference
Light Absorption Strong absorption in the visible or near-infrared (NIR) region. Essential first step for initiating any photo-catalyzed reaction. mdpi.com
Excited State Formation of an excited triplet state upon light absorption. The long-lived triplet state is the key intermediate for energy or electron transfer. acs.org
Mechanism Type Can operate via Type I (electron transfer) or Type II (energy transfer) pathways. Determines the type of reactive species generated (e.g., superoxide vs. singlet oxygen). acs.org
ROS Generation Produces reactive oxygen species (ROS) like ¹O₂. The generated ROS are the active agents for oxidation or cytotoxicity in PDT. researchgate.netacs.org

Detailed Mechanistic Studies

Understanding the catalytic activity of this compound complexes requires a detailed examination of the electronic structure and the accessible oxidation states of the central copper ion, which are modulated by the macrocyclic ligand.

The catalytic versatility of copper compounds stems from the accessibility of multiple oxidation states, primarily Cu(I), Cu(II), and Cu(III). researchgate.net The benzochlorin ligand, a porphyrin derivative, plays a critical role in stabilizing these states and tuning the redox potentials of the transitions between them.

Cu(I) / Cu(II) Couple: This is the most common redox couple in copper chemistry. The transition between Cu(II) and Cu(I) is fundamental to many catalytic processes, including electrocatalysis and atom transfer radical polymerization (ATRP). nih.govrsc.org Spectroscopic studies on related copper porphyrins have directly observed the reversible change from Cu(II) to Cu(I) during electrochemical processes, confirming the metal center's redox activity. nih.gov In some catalytic oxidations, a Cu(I) complex reacts with O₂ to generate a Cu(II)-superoxide intermediate, which is a key step in activating oxygen. rsc.org

Cu(II) / Cu(III) Couple: The Cu(III) oxidation state is less stable but is frequently invoked as a crucial reactive intermediate in oxidative coupling and functionalization reactions. researchgate.net The formation of transient organocopper(III) species is proposed in mechanisms involving the formation of C-C and C-heteroatom bonds. researchgate.net The strong σ-donating character of the deprotonated porphyrinoid ligand is essential for stabilizing the high-valent Cu(III) center. Studies on related N-confused corroles have shown that the framework can stabilize a ground-state Cu(III) ion, which is supported by XPS and NMR data. This stabilization prevents the ligand from being oxidized and allows the metal center to participate in two-electron redox chemistry.

In many systems, the ligand is not merely a spectator but is "redox-active," working cooperatively with the metal. A redox-active ligand can store or release electrons, enabling multi-electron transformations while the metal ion may not need to change its oxidation state dramatically.

Table 2: Role of Copper Oxidation States in Catalysis

Oxidation State Electronic Configuration Common Role in Catalysis Example Reaction Type Reference
Cu(I) d¹⁰ Nucleophilic species, active state for π-complexation with substrates like alkynes and CO₂. "Click" Chemistry, CO₂ Reduction nih.govrsc.org
Cu(II) d⁹ Paramagnetic resting state, involved in one-electron redox processes, Lewis acid activation. Aerobic Oxidations, ATRP nih.govrsc.org
Cu(III) d⁸ Potent oxidant, key intermediate in two-electron oxidative addition/reductive elimination cycles. Oxidative Coupling, C-H Functionalization researchgate.net

Intermediate Identification and Characterization

The reactivity of this compound is predominantly centered on photochemical pathways, where electronically excited states of the complex act as key intermediates. The primary application driving this research is photodynamic therapy (PDT), where the goal is to generate cytotoxic species upon light activation. nih.gov

Upon absorption of light, the this compound molecule is promoted from its ground state to a short-lived excited singlet state. It then undergoes intersystem crossing (ISC) to a longer-lived excited triplet state (³Psen*). This triplet state is considered the principal reactive intermediate in its photochemical transformations. nih.gov The presence of the paramagnetic copper(II) ion, with its partially filled d-orbitals, can significantly influence the lifetime and deactivation pathways of these excited states through efficient quenching mechanisms. researchgate.net

The characterization of these transient intermediates relies heavily on spectroscopic techniques. For instance, in related copper porphyrin systems, picosecond transient absorption spectroscopy has been used to identify and study the dynamics of excited states and their interactions with the environment, such as the formation of exciplexes with solvent molecules. scispace.com For this compound and its derivatives, the characterization focuses on the species generated from the interaction of the triplet state intermediate with molecular oxygen (O₂).

This interaction proceeds via two main mechanisms:

Type I Process: Involves electron transfer between the excited photosensitizer and a substrate molecule. This generates radical ions, such as the photosensitizer radical anion (Psen•⁻) and a substrate radical cation (Subs•⁺), which can further react with oxygen to produce a variety of reactive oxygen species (ROS), including superoxide (O₂⁻) and hydroxyl radicals (•OH). nih.gov Studies on an iodinated chlorin (B1196114) p6 copper complex suggest that its phototoxicity proceeds primarily through a Type I mechanism. researchgate.net

Type II Process: Involves energy transfer from the triplet-state photosensitizer to ground-state molecular oxygen (³O₂), which is itself a triplet. This process generates highly reactive singlet oxygen (¹O₂). nih.gov

While high-valent organometallic copper intermediates, such as Cu(III)-σ-aryl species, have been observed and characterized in other copper-mediated C-H functionalization reactions, such intermediates have not been identified for this compound in a catalytic context beyond PDT. nih.gov The primary identified intermediates remain the electronic excited states and the subsequent reactive oxygen species they generate.

Intermediate SpeciesMethod of GenerationCharacterization TechniqueRole in Reactivity
Excited Triplet State (³Psen*) Intersystem crossing from the excited singlet state following photoexcitation.Time-resolved absorption and fluorescence spectroscopy.Primary reactive intermediate; transfers energy or electrons to other molecules. nih.govresearchgate.net
Singlet Oxygen (¹O₂) Type II Mechanism: Energy transfer from the excited triplet state to molecular oxygen.Direct detection via its phosphorescence at ~1270 nm; indirect detection using chemical traps.A highly reactive electrophile that oxidizes various biological and chemical substrates. nih.gov
Superoxide Radical Anion (O₂⁻•) Type I Mechanism: Electron transfer from the photosensitizer radical anion to molecular oxygen.Electron Paramagnetic Resonance (EPR) spectroscopy with spin trapping.A precursor to other reactive oxygen species like hydrogen peroxide and hydroxyl radicals. nih.govresearchgate.net

Ligand Effects on Reactivity and Selectivity

In the context of this compound, the term "ligand effects" primarily refers to the influence of the benzochlorin macrocycle itself and its peripheral substituents on the properties and reactivity of the central copper ion. Unlike many other copper-catalyzed systems, external, auxiliary ligands are not typically employed, as the tetradentate benzochlorin provides a stable coordination environment.

The key ligand effects are:

The Benzochlorin Macrocycle: The reduced nature of the chlorin macrocycle (compared to a porphyrin) results in strong absorption in the red region of the visible spectrum (the Q-band), which is advantageous for applications requiring light penetration, such as PDT. nih.gov The structure of the macrocycle dictates the electronic properties and redox potential of the copper center.

The Central Copper Ion: The choice of the central metal ion is critical. While many metalloporphyrins and chlorins are studied, the copper(II) ion has specific properties. As a paramagnetic d⁹ metal, it can promote intersystem crossing to the triplet state but also provides a rapid, non-radiative decay pathway that can quench the excited state, potentially rendering the complex photo-inactive. nih.govresearchgate.net However, specific this compound derivatives have demonstrated significant photodynamic activity, indicating a finely tuned balance between the generation and quenching of the reactive triplet state. nih.govnih.gov

Peripheral Substituents: Modification of the groups attached to the periphery of the benzochlorin ring is the primary strategy for modulating reactivity and selectivity. These substituents can alter the electronic properties (and thus the redox potential and photophysics) and the solubility and localization of the complex. For example, the introduction of an iminium salt function to a copper octaethylbenzochlorin was shown to yield an effective photosensitizer. nih.gov Similarly, iodination of a related copper chlorin p6 complex was found to alter its photochemical mechanism, favoring a Type I process. researchgate.net

This compound DerivativeModifying Group (Ligand Effect)Observed Impact on Reactivity/PropertiesReference(s)
Copper(II) octaethylbenzochlorin iminium salt (CDS1) Iminium group at the peripheryEffective in vivo photosensitizer; causes rapid decrease in tumor blood flow upon irradiation. nih.gov
Iodinated Copper(II) chlorin p6 Iodine atom on the macrocycleFavors a Type I photochemical mechanism for ROS generation; effective under hypoxic conditions. researchgate.net
General Copper(II) Benzochlorins/Porphyrins Central Cu(II) ionCan quench fluorescence and shorten triplet state lifetime compared to metal-free or diamagnetic metal analogues (e.g., Zn(II)). nih.govresearchgate.net

Influence of Environmental Factors (e.g., Light, Solvent)

Environmental conditions, particularly the presence of light and the nature of the solvent, have a profound influence on the behavior of this compound.

Light: Light is the single most critical factor for initiating the known reactivity of this compound. The process is wavelength-dependent, corresponding to the electronic absorption bands of the molecule. The strong Q-band absorption in the red to near-infrared region (~630-800 nm) is typically targeted. researchgate.netresearchgate.net The intensity and duration of light exposure directly control the population of the reactive triplet state intermediate and, consequently, the extent of the photochemical reaction. Different light sources, including xenon arc lamps and pulsed lasers, have been used effectively to initiate its photodynamic effects. nih.gov

Solvent: The solvent can influence the electronic structure, and therefore the spectroscopic and reactive properties, of this compound. A pronounced solvent dependence has been observed for the Q-band absorption maximum of benzochlorin iminium salts. researchgate.net For example, the absorption maximum of a metal-free benzochlorin iminium salt shifted from 798 nm in dichloromethane (B109758) to 727 nm in serum, highlighting the sensitivity of the electronic transitions to the surrounding medium. researchgate.net In related copper complexes, solvent molecules can directly coordinate to the metal center, which can affect the redox properties and reaction kinetics. rsc.orgmdpi.com While the tightly bound benzochlorin ligand limits direct solvent coordination to the copper ion, interactions with the macrocycle and peripheral substituents can still occur, leading to changes in the electronic distribution and excited-state behavior. Studies on related copper porphyrins have suggested the formation of excited-state complexes (exciplexes) with oxygen-containing solvent molecules. scispace.com

Compound SystemSolvent 1Solvent 2Observed EffectReference(s)
Benzochlorin Iminium Salt (metal-free analogue) DichloromethaneSerumShift in absorption maximum from 798 nm to 727 nm. researchgate.net
meso-Salen-type Copper(II) Complex DichloromethanePyridineRed shift of the visible absorption spectrum. rsc.org
Copper(I) Catalysts for ATRP Acetonitrile (MeCN)Dimethyl Sulfoxide (DMSO)The reaction rate constant (K_ATRP) is 1-2 orders of magnitude higher in DMSO, indicating a strong solvent effect on catalytic activity. mdpi.com

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are not extensively documented outside the context of its photophysical processes. Data from these processes and from analogous copper complexes provide insight into the governing principles.

In related copper-catalyzed systems, kinetic analyses have been crucial for elucidating reaction mechanisms. For instance, in the aerobic oxidation of alcohols catalyzed by a (bpy)CuI/TEMPO system, the turnover-limiting step was found to be the oxidation of the Cu(I) catalyst by O₂ for benzylic alcohols. nih.gov In another study, the binding of copper(II) to the protein apoazurin was found to follow a two-step kinetic model: a rapid bimolecular association to form an intermediate (k ≈ 2 x 10³ M⁻¹s⁻¹), followed by a slower, first-order conversion to the final product (k ≈ 0.024 s⁻¹). nih.gov Such models, involving the formation and conversion of intermediates, are likely applicable to the catalytic cycles of this compound, should they be developed.

Key thermodynamic parameters include:

Redox Potential: The Cu(II)/Cu(I) redox potential is a crucial parameter that is highly dependent on the ligand environment and solvent. rsc.org This potential determines the thermodynamic feasibility of electron transfer steps in a proposed catalytic cycle.

Bond Dissociation Enthalpy (BDE): For reactions involving the activation of C-H or O-H bonds, the BDE of the reactive intermediate is a key thermodynamic value. For example, a synthetic [CuOH]²⁺ complex was shown to have a high O-H BDE of ~90 kcal/mol, providing a thermodynamic rationale for its ability to abstract hydrogen atoms from strong C-H bonds. nih.gov

SystemProcessKinetic/Thermodynamic ParameterValueReference(s)
Cu(II) binding to Apoazurin Formation of IntermediateRate Constant (k_on)2 (±1) x 10³ M⁻¹s⁻¹ nih.gov
Cu(II) binding to Apoazurin Conversion of IntermediateRate Constant (k_conv)0.024 (±0.01) s⁻¹ nih.gov
Cu(II) binding to Apoazurin Overall ReactionStandard Enthalpy (ΔH°)-10.0 (±1.4) kcal/mol nih.gov
Cu(II) binding to Apoazurin Overall ReactionStandard Free Energy (ΔG°)-18.8 kcal/mol nih.gov
[LCuOH]²⁺ Complex HAT ReactivityO-H Bond Dissociation Enthalpy (BDE)~90 kcal/mol nih.gov

Advanced Materials Science Applications of Copper Benzochlorin

Integration into Functional Materials

The unique structure of copper benzochlorin, featuring a large π-aromatic system and a coordinated metal ion, makes it a versatile building block for a variety of functional materials. acs.org Its properties can be leveraged through incorporation into composites, electronic components, and sensing devices.

Nanomaterial Composites and Hybrid Structures

The integration of this compound into nanomaterial composites and hybrid structures offers a pathway to novel materials with synergistic properties. Porphyrinoids, the class of molecules to which benzochlorins belong, can be combined with various nanostructures. For instance, hybrid materials composed of porphyrins and carbon nanostructures, such as graphene oxide, have been developed for sensing applications. nih.gov In these composites, the porphyrinoid provides the functional response, while the nanomaterial offers a high surface area and unique electronic properties.

Similarly, copper nanoparticles have been successfully incorporated into various polymer matrices, including polyaniline (Cu-PANI) and polycaprolactone (B3415563) (PCL-CuONPs), to create nanocomposites with enhanced antimicrobial efficacy. nih.govnih.govresearchgate.net These examples suggest a viable strategy for embedding this compound into polymer films or linking it to the surface of nanoparticles. The interaction between the benzochlorin's macrocycle and a nanomaterial's surface can be tailored to create functional hybrid materials for catalysis or optoelectronics. For example, studies on porphyrin-ZnO hybrid structures show that the complexed metal ion (such as copper) can influence the morphology and sensing properties of the final composite material. acs.org

Potential in High-Performance Electrical Components

While pure copper is a benchmark for electrical conductivity, its mechanical properties can be insufficient for demanding applications. ase.org.ukwikipedia.org High-performance electrical components often rely on copper alloys, such as beryllium copper (CuBe) and chromium copper, which offer a superior combination of strength, fatigue resistance, and conductivity. internationalcopper.orgtotalmateria.comrefractorymetal.org These alloys are critical in manufacturing connectors, switches, and relays that must withstand repeated mechanical stress and harsh environments. refractorymetal.org

By analogy, this compound holds potential as a functional component in molecular electronics and conductive polymers. Porphyrins and metalloporphyrins are known to be field-responsive materials with tunable electronic properties, including large dipole moments and polarizabilities. illinois.eduresearchgate.net Researchers have explored polymeric porphyrins for their low-dimensional conductivity. illinois.edu The integration of this compound into a polymer backbone could yield materials with tailored conductive properties suitable for specialized electronic applications, drawing a parallel to how metallic elements are alloyed with copper to enhance its performance for specific electrical components.

Table 1: Comparison of High-Conductivity Copper Materials (This table provides context on performance targets for electrical materials, analogous to the goals for developing new conductive materials incorporating functional molecules like this compound.)

MaterialTensile Strength (MPa)Electrical Conductivity (% IACS*)Key Applications
Electrolytic Tough Pitch (ETP) Copper (Annealed)220101%General wiring, cables, busbars
Electrolytic Tough Pitch (ETP) Copper (Spring-rolled)345 - 38097%Components requiring higher strength
Beryllium Copper (High Strength Alloys)Up to 1400~20-25%Connectors, springs, relays
Aluminum (for comparison)Variable~61%Overhead power lines (due to lower density)

*IACS: International Annealed Copper Standard. Data sourced from internationalcopper.orgtotalmateria.com.

Role in Sensing Materials (e.g., Biosensors)

Porphyrinoids are a versatile platform for developing chemical sensors due to their intense optical properties and their ability to act as an adaptable chelating framework. acs.org The interaction of an analyte with the porphyrinoid can alter its properties, which a transducer can then convert into an electrical signal. acs.org Copper-containing porphyrinoids are particularly effective in this role. For example, a fluorescent sensor for copper ions was developed using hematoporphyrin-functionalized graphene oxide, which leverages the high affinity of the macrocycle for Cu²⁺, achieving a detection limit of 54 nM. nih.gov

The core functionality of this compound is well-suited for biosensing. The central copper ion can participate in coordination interactions and redox reactions, making it a potential active center for electrochemical biosensors. nih.gov Porous metal-organic frameworks (MOFs) containing porphyrin cores have been used for the highly selective and sensitive determination of Cu²⁺, with a detection limit as low as 50 nmol L⁻¹. nih.gov Peptide-copper complexes are also widely studied for creating fluorescent, colorimetric, and electrochemical biosensors. nih.gov These examples highlight the potential of this compound to serve as the key recognition element in biosensors designed to detect a variety of analytes through optical or electrochemical changes.

Engineering for Specific Material Properties

The utility of this compound in advanced materials stems from the ability to precisely engineer its characteristics. By modifying its chemical structure or its integration within a larger material system, its electronic, optical, thermal, and mechanical properties can be tailored for specific functions.

Tunable Electronic and Optical Properties

The electronic and optical properties of porphyrinoids are not fixed; they can be finely tuned through synthetic modifications. acs.org Changes to the peripheral substituents, the molecular skeleton, or the coordinated metal ion allow for the creation of a vast library of sensing layers with customized properties. acs.org Porphyrins possess a large π-conjugated system, resulting in a HOMO-LUMO gap of approximately 2 eV, which can be further narrowed through polymerization or chemical functionalization. illinois.edu

This inherent tunability is directly applicable to this compound. Its strong light absorption in the visible spectrum can be modulated by altering the substituents on the benzochlorin ring. researchgate.net Such modifications can shift the absorption and emission wavelengths, a critical factor in the design of optical sensors and optoelectronic devices. acs.orgresearchgate.net Furthermore, metalloporphyrins can be designed to have very large dipole moments and polarizabilities, making them of interest for non-linear optical applications in data storage and signal processing. illinois.eduresearchgate.net The principle of tunability is also seen in inorganic copper compounds, where the optical properties of copper oxide nanoparticles can be altered by calcination temperature, leading to a reduction in the bandgap. ijcce.ac.ir

Enhancing Thermal Stability and Mechanical Strength (as analogies to copper alloys)

The robustness of materials under thermal and mechanical stress is critical for many applications. Research into copper-based materials provides insights into strategies for enhancing these properties. Dispersion strengthening is a highly effective method for improving the high-temperature strength and thermal stability of copper alloys. This is achieved by introducing inert second-phase particles, such as Al₂O₃, Y₂O₃, or specifically engineered YbAlO₃ dispersoids, into the copper matrix. mdpi.com These particles pin grain boundaries, inhibiting recovery and recrystallization processes at elevated temperatures. mdpi.com Similarly, incorporating copper-plated expanded graphite (B72142) into paraffin-based phase change materials significantly improves thermal conductivity. nih.gov

Metalloporphyrins, including copper complexes, are noted for having greater chemical and thermal stability than many other organic materials. researchgate.netelectrochemsci.org For example, thermogravimetric analysis (TGA) of a meso-tetrakis(5-bromothiophen-2-yl) porphyrin copper complex showed it was stable as the decomposition process began at high temperatures. electrochemsci.org Another study on a copper porphyrin (CuTOMPP) found it to be thermally stable up to 653.3 K (380.15 °C). researchgate.net

Table 2: Thermal Decomposition Data for Porphyrin Compounds

CompoundDecomposition Onset TemperatureAnalysis Method
ρ-methoxy tetraphenylporphyrin (B126558) (TOMPP)703.9 K (430.75 °C)TGA
Copper porphyrin (CuTOMPP)653.3 K (380.15 °C)TGA
meso-tetrakis (5-bromothiophen-2-yl) Porphyrin (Free Base)Two-stage decompositionTGA
meso-tetrakis (5-bromothiophen-2-yl) Porphyrin (Copper Complex)Two-stage decompositionTGA

Data sourced from researchgate.netelectrochemsci.org.

Strategies for Material Design and Fabrication

The translation of the unique molecular properties of copper benzochlorins into functional, solid-state materials is critically dependent on sophisticated strategies for material design and fabrication. These strategies aim to control the spatial arrangement and intermolecular interactions of the this compound molecules, thereby dictating the macroscopic properties of the resulting material. The primary approaches can be broadly categorized into molecular-level design, which focuses on modifying the core structure, and process-driven fabrication, which controls the assembly and deposition of these molecules into larger structures such as thin films and nanoparticles.

Molecular Design: Tailoring Amphiphilicity for Controlled Self-Assembly

A key strategy in the design of functional materials from this compound derivatives is the introduction of amphiphilic character. This involves chemically modifying the benzochlorin macrocycle to possess both hydrophobic and hydrophilic regions. This molecular engineering enables the spontaneous organization of the molecules into ordered supramolecular structures, a process known as self-assembly.

One powerful approach is the synthesis of amphiphilic copper(II) complexes where long alkyl chains are attached to the periphery of the macrocycle, imparting lipid-like properties. The aggregation behavior of these modified molecules becomes highly sensitive to the surrounding solvent environment. In nonpolar solvents, such as n-heptane and iso-octane, these amphiphilic copper complexes exhibit a strong tendency to form oligomers and larger aggregates. desy.de This self-assembly is driven by the amplification of attractive dispersion forces between the molecules. desy.de

The choice of solvent plays a crucial role in directing the dimensionality and morphology of the resulting self-assembled structures. By carefully selecting the solvent, it is possible to guide the assembly process to form specific architectures, such as one-dimensional (1D) thread-like structures or two-dimensional (2D) sheets. desy.de

Table 1: Solvent-Dependent Self-Assembly of an Amphiphilic Copper(II) Complex

Solvent Observed Aggregation Behavior Resulting Structures Spectroscopic Evidence
Toluene Molecules remain largely dissolved Mononuclear species Significant signal not obtained in SAXS
n-Octane Pronounced self-assembly Lower spatial dimension aggregates Significant signal in SAXS

SAXS: Small-Angle X-ray Scattering, EPR: Electron Paramagnetic Resonance, cryo-TEM: Cryogenic Transmission Electron Microscopy, TEM: Transmission Electron Microscopy. Source: Adapted from research on amphiphilic copper(II) complexes. desy.de

Fabrication Techniques: From Thin Films to Nanoparticles

The fabrication of this compound-based materials into practical forms like thin films and nanoparticles is essential for their application in advanced materials science. The methods employed are often adapted from techniques developed for related copper-containing organic molecules, such as copper phthalocyanines.

Thin Film Deposition:

Thin films of copper-containing macrocycles can be fabricated through various techniques, including physical vapor deposition (PVD). In this method, the material is sublimed in a vacuum and then deposited onto a substrate. mdpi.com The structure and orientation of the molecules within the film are highly dependent on deposition parameters, particularly the substrate temperature. mdpi.com

For instance, in the case of chloro-substituted copper phthalocyanines, depositing the material onto a substrate at a lower temperature (e.g., 50 °C) can result in polycrystalline films with a preferred orientation. mdpi.com Increasing the substrate temperature (e.g., to 200 °C) can lead to the growth of crystalline, albeit more disordered, films. mdpi.com The introduction of bulky substituents on the benzochlorin ring can influence intermolecular spacing and may lead to the formation of amorphous films, where the molecules lack long-range order. mdpi.com

Another significant method for thin film fabrication is chemical vapor deposition (CVD), which involves the use of volatile precursor molecules. core.ac.uk This technique is widely used in the semiconductor industry to create uniform, high-quality films. core.ac.uk For copper-based films, non-fluorinated copper precursors that are both volatile and thermally stable are often employed. core.ac.uk

Nanoparticle Synthesis:

The synthesis of this compound nanoparticles allows for the exploitation of quantum size effects and high surface-area-to-volume ratios. Common methods for producing metallic nanoparticles, which can be adapted for organometallic compounds like this compound, include chemical reduction, electrochemical methods, and thermal decomposition. orientjchem.org

In a typical chemical reduction synthesis, a copper precursor is reduced in a solution containing a stabilizing agent. The stabilizing agent, often an organic ligand or polymer, is crucial for preventing the nanoparticles from oxidizing and aggregating. mdpi.com The choice of stabilizing agent and control over reaction parameters like pH and temperature are critical for controlling the size, morphology, and stability of the resulting nanoparticles. mdpi.comresearchgate.net

Table 2: Overview of Fabrication Techniques for Copper-Based Molecular Materials

Fabrication Method Material Form Key Process Parameters Resulting Material Characteristics
Physical Vapor Deposition (PVD) Thin Film Substrate temperature, deposition rate Polycrystalline or amorphous films, controlled orientation
Chemical Vapor Deposition (CVD) Thin Film Precursor volatility, temperature, pressure Conformal, high-purity films
Solution-Based Self-Assembly Nanostructures (Fibers, Sheets) Solvent polarity, concentration, temperature Ordered 1D and 2D supramolecular structures

Supramolecular Chemistry and Self Assembly of Copper Benzochlorin Architectures

Principles of Self-Assembly in Copper Benzochlorin Systems

The spontaneous organization of this compound molecules into ordered superstructures is governed by a delicate balance of intermolecular forces and the strategic design of the molecular components. nih.gov These principles allow for bottom-up construction of nanoscale architectures from individual molecular units. beilstein-journals.org The process relies on dynamic and reversible non-covalent interactions, which can be tuned to control the final assembled state. nih.govrsc.org

Non-covalent interactions are the primary driving forces behind the self-assembly of molecular systems. numberanalytics.com In the context of this compound, the most significant of these are π-π stacking and hydrogen bonding. The large, planar aromatic surface of the benzochlorin macrocycle facilitates strong π-π stacking interactions, where the electron clouds of adjacent molecules attract one another. tcd.ie This interaction is fundamental in the assembly of many planar copper complexes, promoting efficient packing and stabilizing the resulting structures. rsc.orgnih.gov The presence of the copper ion can further influence these interactions, modulating the electronic properties of the macrocycle and potentially strengthening the stacking forces compared to the free-base macrocycle. tcd.ie

Hydrogen bonds, though generally weaker than covalent bonds, provide directionality and specificity to self-assembly. rsc.org By introducing functional groups capable of hydrogen bonding (e.g., amides, carboxylic acids) to the periphery of the benzochlorin ring, specific and predictable assembly patterns can be programmed into the molecule. The interplay between cooperative π-π stacking and directional hydrogen bonding governs the final solid-state architecture of many coordination compounds. tcd.iersc.org

Interaction TypeDescriptionTypical Energy (kJ/mol)Role in this compound Assembly
π-π StackingAttractive interaction between the aromatic π-systems of adjacent benzochlorin macrocycles. nih.gov10 - 50Primary force for face-to-face aggregation and formation of columnar or stacked structures. tcd.iersc.org
Hydrogen BondingDirectional electrostatic interaction involving a hydrogen atom and a highly electronegative atom (e.g., O, N) on peripheral substituents. numberanalytics.com5 - 30Provides specificity and directionality, guiding the formation of defined networks and patterns. rsc.org
Coordination BondsInteraction between the central copper ion and axial ligands or donor atoms from adjacent molecules.> 50Forms robust coordination polymers and frameworks by linking individual units. nih.gov
Van der Waals ForcesWeak, non-specific attractive forces arising from temporary fluctuations in electron density. numberanalytics.com< 5Contributes to overall packing efficiency and stabilization of the assembly.

The structure and properties of self-assembled architectures can be precisely controlled through covalent modification of the primary building blocks. scispace.com In this compound systems, this involves attaching specific functional groups or ligands to the periphery of the benzochlorin macrocycle. This strategy allows for the pre-programming of desired intermolecular interactions.

For instance, the positional isomerism of ligands on a capping molecule can dictate the morphological evolution of the final assembly, leading to structures ranging from rods to ribbons. rsc.org The interplay between π-π stacking and other weak interactions, such as Cu···H-C agostic interactions, can be finely tuned by the steric and electronic properties of the attached ligands. nih.govrsc.org Furthermore, the introduction of distinct ligands can be used to assemble complex catalytic systems in situ, where different ligands bind to copper centers to create functionally distinct species that cooperate within the assembly. nih.gov By carefully designing the ligands, it is possible to control the type and strength of non-covalent interactions, enabling the formation of highly complex and functional supramolecular structures. numberanalytics.com

Formation of Coordination Polymers and Frameworks

Coordination polymers are extended structures formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). mdpi.com this compound can act as a "metallo-ligand," where the copper-containing macrocycle itself becomes a building block in a larger polymeric assembly. This is typically achieved by introducing coordinating functional groups at the benzochlorin periphery, which can then bind to additional metal centers, or by utilizing the central copper ion's ability to accept axial ligands.

It is possible to construct assemblies containing multiple copper centers. Homobinuclear assemblies would involve two this compound units linked together, either directly through peripheral substituents or bridged by a separate coordinating ligand. Multinuclear assemblies can form when multiple metallo-ligands are connected. For example, studies on other copper complexes have shown that trinuclear copper clusters can act as fundamental building blocks. rsc.org These clusters can then be linked by other anions or ligands to form discrete hexanuclear structures or extended one-dimensional polymers. rsc.org Applying this principle, this compound units could be organized around a central bridging ligand or form clusters that subsequently assemble into larger, well-defined structures. The synthesis of bimetallic coordination polymers, where two different metal ions act as connecting nodes, is also a well-established strategy that could be adapted for these systems. mdpi.com

A key goal in materials science is the creation of porous crystalline materials, such as Metal-Organic Frameworks (MOFs), which have applications in gas storage, separation, and catalysis. nih.gov this compound units are attractive candidates for constructing such open frameworks due to their rigid structure and well-defined geometry. By selecting appropriate multitopic organic linkers to connect the this compound nodes, it is possible to design frameworks with controlled pore sizes and high surface areas. nagoya-u.ac.jprsc.org The strategy often involves a "template" approach, where an initial structure is transformed into the final conductive and porous framework. nih.gov Research on other copper-based systems has demonstrated the construction of frameworks from [CuO4] square units linked with silicate, creating structures with defined channel sizes. researchgate.net Similarly, a this compound unit could be functionalized to link with other units, creating a robust, porous material with properties derived from both the framework architecture and the intrinsic characteristics of the benzochlorin molecule.

Surface-Confined Supramolecular Assemblies

The self-assembly of molecules can be directed into two-dimensional (2D) arrays by confining the process to a solid surface. beilstein-journals.org This bottom-up approach is a powerful method for creating nanostructured surfaces with tailored functions. beilstein-journals.orgrsc.org this compound, as a planar π-conjugated molecule, is an excellent candidate for forming such surface-confined assemblies, typically at a liquid-solid interface and characterized using scanning tunneling microscopy (STM). beilstein-journals.orgrsc.org

The formation of these 2D structures is governed by a complex interplay between molecule-molecule interactions (like hydrogen bonding and π-π stacking), molecule-substrate interactions, and the influence of the solvent. ruben-group.de By carefully balancing these forces, it is possible to fabricate ordered, low-dimensional nanostructures. ruben-group.de For example, molecules can be designed as "tectons" that assemble into specific topologies such as dimers, linear polymers, or extended 2D networks on a substrate like highly oriented pyrolytic graphite (B72142) (HOPG). beilstein-journals.org The principles governing this self-assembly on substrates can be directly applied to graphene, opening avenues for functionalizing this 2D material. beilstein-journals.org Coordination chemistry on surfaces, where metal adatoms are used to direct the organization of molecular ligands, provides another powerful route to creating well-defined metallosupramolecular architectures on a substrate. ruben-group.de

Adsorption on Metal Surfaces and Interface Phenomena

The initial step in the formation of surface-based supramolecular structures is the adsorption of individual molecules onto a substrate. For metalloporphyrins like this compound, the interaction with metal surfaces is a complex phenomenon governed by a balance of forces, including van der Waals interactions and chemisorption.

Research indicates that for related molecules, such as the iminium salt of this compound, the molecule is bound to a surface primarily through its central copper atom. rsc.org This metal-centric anchoring is a common feature for metalloporphyrins, where the d-orbitals of the central metal ion interact with the electronic states of the substrate. The specific nature of the metal substrate—such as gold, silver, or copper—plays a crucial role in determining the strength and geometry of this adsorption.

Studies on analogous copper porphyrin systems on various metal surfaces provide insight into the expected interfacial phenomena. Techniques like Scanning Tunneling Microscopy (STM) and X-ray Photoelectron Spectroscopy (XPS) are instrumental in characterizing these interfaces. STM allows for the direct visualization of individual molecules, revealing their adsorption site, orientation, and conformation. For instance, studies on other porphyrins show that molecules may adopt a saddle-shaped conformation upon adsorption to optimize the interaction between the macrocycle and the surface lattice. acs.org This can lead to a reduced distance between the central copper ion and the surface atoms, enhancing the electronic coupling at the interface. scispace.com

The substrate can also induce restructuring at the point of adsorption to anchor the molecules more effectively, creating a driving force for self-assembly. aps.org The electronic properties of both the molecule and the surface are perturbed upon adsorption. XPS measurements on related systems reveal shifts in the binding energies of core-level electrons (e.g., N 1s, C 1s, and the metal's core levels), which provides evidence of charge transfer and the formation of new chemical bonds at the interface. d-nb.info The interaction is a delicate balance; it must be strong enough to immobilize the molecule but gentle enough to allow for surface diffusion, which is a prerequisite for the formation of larger, ordered structures.

Two-Dimensional Networks and Ordered Structures

Following adsorption, mobile this compound molecules on a surface can organize into larger assemblies through self-assembly processes. This organization is driven by intermolecular interactions, which can be programmed by the molecular design and influenced by the surface environment. An iminium salt of this compound has been noted for its capacity for columnar self-assembly, a process that can extend into two-dimensional ordered structures on a suitable substrate. rsc.org

The formation of two-dimensional (2D) networks from porphyrin-based molecules on metal surfaces is a significant area of research, aiming to create "molecular sheets" with potential applications in nanoscience. acs.orgacs.org While specific structural data for this compound networks is limited in the available literature, the principles are well-established from studies of analogous copper-containing porphyrins. These networks are held together by a variety of interactions:

Non-Covalent Interactions: Weak forces such as hydrogen bonds and van der Waals interactions can lead to the formation of ordered supramolecular structures. For porphyrins functionalized with specific groups like pyridyls, hydrogen bonds can form between adjacent molecules, dictating a specific, repeating arrangement. d-nb.info

Metal-Organic Coordination: By introducing additional metal atoms (coordination atoms) onto the surface, it is possible to link porphyrin molecules that are functionalized with coordinating ligands (e.g., pyridyl or carboxyl groups). This metal-directed assembly results in robust metal-organic coordination networks (MOCNs), where the geometry of the network (e.g., porous hexagonal vs. close-packed) can be controlled by the choice of the coordinating atom and the ligand. d-nb.info

On-Surface Covalent Polymerization: A powerful strategy for creating highly stable 2D networks is the formation of covalent bonds between molecules directly on the surface. For halogenated copper porphyrins deposited on an inert surface like Au(111), thermal annealing can trigger an Ullmann-like coupling reaction. rsc.orgscispace.com This process involves the splitting-off of halogen atoms, followed by the formation of C-C bonds between adjacent porphyrin molecules, resulting in a covalently bonded, two-dimensional polymer sheet. rsc.orgacs.org

The table below summarizes findings on 2D networks formed by copper porphyrin analogues, illustrating the principles that would govern the self-assembly of this compound.

Table 1. Examples of Two-Dimensional Networks Formed by Copper Porphyrin Analogs on Metal Surfaces, Illustrating Principles of Supramolecular Self-Assembly.
Molecular Building BlockSubstratePrimary Interaction/LinkageResulting StructureCharacterization MethodsReference
Copper-octabromo-tetraphenylporphyrinAu(111)C-C Covalent Bonds (Ullmann-like coupling)Close-packed covalently bonded polymeric networkSTM, XPS, DFT rsc.orgscispace.com
Nickel(II) 5,15-dipentyl-10,20-(4-yl-pyridine)porphyrin + Co atomsAu(111)Metal-Ligand Coordination (Co-pyridyl)Co-coordinated hexagonal porous networkSTM, XPS, LEED d-nb.info
Free-base 5,10,15,20-tetrakis(4-bromophenyl)-porphyrin + Ag atoms from substrateAg(100)Organometallic Coordination (C-Ag-C)1D molecular chains and 2D porous networksSTM, XPS, DFT acs.orgacs.org

These examples demonstrate that by carefully selecting the molecular precursor, substrate, and reaction conditions, a diverse range of ordered, low-dimensional architectures can be fabricated. The principles governing these systems—adsorption via the central metal, surface diffusion, and stabilization through non-covalent or covalent interactions—are directly applicable to understanding and predicting the supramolecular behavior of this compound on metal surfaces.

Derivatives and Ligand Modification Strategies for Tailored Properties

Peripheral Functionalization of the Benzochlorin Macrocycle

The periphery of the benzochlorin ring system offers numerous sites for chemical modification. Functionalization at these positions can dramatically alter the molecule's properties without fundamentally changing its core structure.

The electronic nature of the benzochlorin macrocycle can be precisely controlled by introducing substituents with varying electron-donating or electron-withdrawing capacities. These groups influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn dictates the photophysical and electronic properties of the copper complex. researchgate.netresearchgate.net

The introduction of electron-donating groups (EDGs) generally leads to a destabilization (increase in energy) of the HOMO, while electron-withdrawing groups (EWGs) stabilize (decrease in energy) the LUMO. researchgate.net This modulation of the HOMO-LUMO gap directly impacts the absorption and emission spectra of the compound. For instance, in related chlorin (B1196114) systems, introducing EDGs to a phenyl ring substituent resulted in a bathochromic (red) shift of the Qy absorption maxima, while EWGs caused a hypsochromic (blue) shift. researchgate.net Similarly, the electronic spectrum of a benzochlorin is clearly influenced by the electron-withdrawing nature of groups like a sulfonyl chloride. spiedigitallibrary.org

The impact of these substituents is not limited to spectral shifts. The introduction of strong EWGs, such as a nitro group, can significantly suppress fluorescence quantum yields and shorten excited-state lifetimes, a phenomenon attributed to photoinduced electron transfer quenching. researchgate.net The sensitivity of the photophysical properties to these substitutions provides a powerful tool for designing molecules with specific light-absorbing or emitting characteristics. researchgate.netrsc.org

Table 1: Effect of Substituent Electronic Nature on Chlorin-Type Macrocycles

Substituent TypeEffect on Frontier OrbitalsImpact on Qy Absorption BandImpact on FluorescenceReference
Electron-Donating Group (EDG)Destabilizes HOMOBathochromic (red) shiftGenerally maintained researchgate.netresearchgate.net
Electron-Withdrawing Group (EWG)Stabilizes LUMOHypsochromic (blue) shiftOften quenched or suppressed researchgate.net

Alkyl and halogen groups are common substituents used to modify the steric and electronic properties of the benzochlorin macrocycle. The incorporation of alkyl groups, particularly at positions like C5³, can be achieved before or after the cyclization to form the benzo-ring. researchgate.net These modifications can enhance properties relevant to specific applications; for example, benzochlorins with alkyl groups (carbon-carbon bonds) have shown different efficacy compared to related alkyl ether analogs. researchgate.net

Halogenation provides a versatile entry point for further functionalization. Direct bromination of an octaethylbenzochlorin using thionyl bromide (SOBr₂) has been shown to afford a monobrominated product in good yield, avoiding the complex mixtures of polyhalogenated products that result from other reagents like bromine or iodine. researchgate.net This regioselective halogenation creates a reactive handle for subsequent coupling reactions. For example, a 5²-bromo group can be catalytically coupled with various amines or transformed into a cyano group, which can then be converted into an amidinium salt. researchgate.net This strategy allows for the introduction of polar or cationic groups, which can be used to tune the molecule's polarity and hydrophilicity. researchgate.netresearchgate.net

Meso-Position Substituent Effects

The meso-positions of the benzochlorin macrocycle are particularly sensitive to substitution due to their direct involvement in the π-conjugated system. Substituents at these sites can significantly influence the molecule's electronic structure and conformation. researchgate.netencyclopedia.pub

Introducing aryl groups at the meso-positions progressively destabilizes the HOMO-1 orbital as the number of aryl groups increases. researchgate.net This leads to distinct changes in the absorption spectra; the near-UV (B or Soret) band shifts bathochromically, while the long-wavelength (Qy) band undergoes both a bathochromic and hypochromic (decrease in intensity) shift. researchgate.net The rotational freedom of these meso-aryl substituents can also play a role in their electronic influence. nih.gov

The meso-positions are also key sites for building upon the macrocycle. For example, a meso-formyl group, which can be introduced via a Vilsmeier-Haack reaction on a suitable copper porphyrin precursor, can be subsequently cyclized to form the fused ring of a benzochlorin. encyclopedia.pubacs.org This formyl group itself is a strong EWG and its presence, or its conversion to other groups like vinyl or azomethine, noticeably shifts the absorption spectra to longer wavelengths. encyclopedia.pub

Synthetic Routes to Modified Ligands

The creation of copper benzochlorins with tailored properties relies on the development of flexible and efficient synthetic strategies for the ligands themselves. This involves both the rational design of the ligand scaffold and the implementation of methods to control the final complex's redox characteristics.

The rational design of a ligand involves strategically planning its structure to ensure stable and specific coordination to the copper ion. mdpi.comnih.gov For porphyrin-type macrocycles like benzochlorins, the four central nitrogen atoms form a strong chelating pocket for the copper ion. encyclopedia.pubnih.gov The design process, therefore, focuses on modifying the macrocycle to fine-tune the properties of the resulting metallated complex.

Key design considerations include:

Stability: The ligand must form a thermodynamically stable and kinetically inert complex with copper to prevent the metal from leaching in a biological or catalytic environment. nih.govrsc.org Introducing additional coordinating pendant arms or embedding the macrocycle within a larger structure can enhance this stability. mdpi.com

Solubility: The introduction of polar functional groups, such as sulfonamides or cationic amidinium salts, can be used to adjust the hydrophilicity/hydrophobicity balance of the molecule, which is crucial for its application in different solvent systems. researchgate.net

Conformational Control: The rigidity or flexibility of the ligand can be tuned. Non-planar distortions in the macrocycle, which can be induced by bulky meso-substituents, can facilitate the removal of the central metal ion during synthesis or modulate its reactivity. researchgate.netacs.org

Computational methods, such as Density Functional Theory (DFT), are increasingly used to simulate the binding process and predict the stability and electronic properties of designed copper-ligand complexes, guiding synthetic efforts. nih.gov

The redox potential of the copper center (cycling between Cu(II) and Cu(I)) is a critical property, particularly for applications in catalysis and medicine. nih.govnih.gov This potential is highly sensitive to the ligand environment and can be deliberately modulated through synthetic modifications.

Strategies to tune the redox activity include:

Electronic Effects: The introduction of electron-donating or withdrawing groups onto the benzochlorin ring directly influences the electron density at the copper center. EDGs make the complex easier to oxidize (a more negative redox potential), while EWGs make it harder to oxidize (a more positive redox potential). rsc.orgnih.gov

Electrostatic Interactions: The placement of charged amino acid residues or other charged groups in the secondary coordination sphere around, but not directly bonded to, the copper center can significantly alter the redox potential through electrostatic stabilization or destabilization of different oxidation states. nih.gov

Coordination Geometry: The geometry imposed by the ligand (e.g., tetrahedral vs. square planar) has a profound impact on the relative stability of the Cu(I) and Cu(II) states, thereby shifting the redox potential. Distorted geometries can facilitate redox cycling. rsc.org

By employing these strategies, the redox properties of copper benzochlorin complexes can be rationally engineered to match the specific requirements of a target application. rsc.orgnih.gov

Impact of Ligand Modifications on Chemical Behavior and Properties

The strategic modification of ligands attached to the this compound core is a pivotal approach for tailoring its chemical behavior and properties. These modifications can profoundly influence the electronic structure, steric environment, and ultimately, the functionality of the complex. This section explores the impact of various ligand modifications on the key chemical and physical properties of this compound derivatives.

Systematic alterations to the ligand framework allow for the fine-tuning of the molecule's spectroscopic and electrochemical characteristics. Researchers have investigated the effects of adding electron-donating or electron-withdrawing groups, altering the size and nature of substituents, and modifying the core structure of the ligands themselves. d-nb.infonih.gov These studies provide valuable insights into structure-property relationships, which are crucial for the rational design of this compound complexes with specific applications in mind. mdpi.comresearchgate.net

Spectroscopic Properties

Ligand modifications can cause significant shifts in the absorption and emission spectra of copper benzochlorins. For instance, the introduction of an iminium group can lead to a bathochromic shift in the absorption maximum to around 750 nm, a region ideal for deeper tissue penetration in photodynamic therapy applications. researchgate.net Similarly, the conversion of benzochlorins to their Zn(II) complexes can result in a substantial bathochromic shift of approximately 40-42 nm, with absorption maxima reaching up to 753 nm. acs.org

The nature of the substituents on the ligand framework plays a critical role. The presence of different aromatic groups (like pyridine, quinoline, isoquinoline, and quinoxaline) and substituents on the aliphatic nitrogen atom of the ligand can lead to distinct d-d transition absorption wavelengths. rsc.org For example, in a series of copper(II) complexes with chalcone (B49325) derivatives, the coordination of the carbonyl group with the metal ion resulted in a bathochromic shift in the UV-Vis absorption bands for the copper and nickel complexes. najah.edu

The table below summarizes the impact of specific ligand modifications on the spectroscopic properties of this compound and related copper complexes.

Ligand Modification Complex Observed Spectroscopic Change Reference
Introduction of an iminium groupThis compoundBathochromic shift of absorption maximum to ~750 nm. researchgate.net
Conversion to Zn(II) complexBenzochlorinBathochromic shift of 40-42 nm in absorption spectra. acs.org
Variation of aromatic groups (pyridine, quinoline, etc.)Copper(II) complexesAltered d-d transition absorption wavelengths. rsc.org
Coordination of a chalcone derivativeCopper(II) complexBathochromic shift in UV-Vis absorption bands. najah.edu
Introduction of sulfonylchloride derivativesNickel and this compoundEnables further functionalization. spiedigitallibrary.org

Electrochemical Properties

The redox properties of copper benzochlorins are highly sensitive to ligand modifications. The introduction of charged substituents onto the supporting ligands can significantly alter the redox potential of the copper center. For example, the half-wave potential (E1/2) for the [CuOH]2+/[CuOH]+ couple was found to be nearly 0.3 V more oxidizing for a complex with a positively charged NMe3+ substituent compared to one with a negatively charged SO3- substituent. nih.gov This demonstrates the profound influence of distal charges on the electronic properties of the copper core. nih.gov

Modifications can also impact the stability and reversibility of redox processes. In a study of homoleptic Cu(I) complexes with hetero-bidentate P^N ligands, it was found that most of the complexes exhibited fully reversible redox processes and were photostable in solution. d-nb.info The electrochemical behavior can also be tuned by altering the ligand's highest occupied molecular orbital (HOMO) energy, which in turn modulates the electronic state of the copper center. nih.gov

The following table details the effects of various ligand modifications on the electrochemical properties of this compound and related copper complexes.

Ligand Modification Complex Observed Electrochemical Change Reference
Introduction of charged substituents (-NMe3+ vs. -SO3-)[CuOH]2+ complex~0.3 V more oxidizing potential with -NMe3+ substituent. nih.gov
Systematic variation of P^N ligandsHomoleptic Cu(I) complexesResulted in fully reversible redox processes. d-nb.info
Tuning of ligand HOMO energyCopper coordination polymersAltered the electronic state of Cu and its binding energy. nih.gov
Use of pentadentate ethylenediamine-based ligandsMononuclear copper(II) complexesDistinct Cu(II)/Cu(I) redox potentials depending on the aromatic group. rsc.org
Surface modification of copper current collectorGraphite (B72142) anodeReduced charge transfer resistance. jree.ir

Q & A

Basic: What are the established synthetic pathways for copper benzochlorin, and what are their key methodological challenges?

Answer:
this compound synthesis typically involves modifying porphyrin precursors through reactions such as Diels-Alder cycloaddition or nitro-monobenzoporphyrin derivatization. For example, one approach involves reacting nitro-monobenzoporphyrins with malononitrile in THF under reflux with K₂CO₃ as a base, followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). Key challenges include:

  • Metal chelation stability : Substituting zinc with copper(II) in porphyrin precursors often fails to yield desired products, potentially due to redox instability or ligand dissociation during oxidation steps .
  • Oxidation efficiency : DDQ may regenerate metal-free porphyrins instead of forming benzochlorins, necessitating alternative oxidizing agents or reaction conditions .
  • Purification : MALDI-TOF mass spectrometry is critical for verifying intermediate structures and identifying byproducts .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:
Robust characterization requires a multi-technique approach:

  • UV-Vis/NIR spectroscopy : Identify Q-band absorption shifts (600–800 nm) to confirm benzochlorin formation versus porphyrin precursors .
  • Mass spectrometry (MALDI-TOF) : Detect molecular ion peaks to validate target compound synthesis and rule byproduct formation (e.g., demetalation artifacts) .
  • ¹H/¹³C NMR : Resolve aromatic proton environments to confirm regioselective functionalization. Note: Paramagnetic copper(II) may broaden signals, requiring low-temperature measurements .
  • Elemental analysis : Verify metal content (e.g., Cu%) to ensure stoichiometric incorporation .

Advanced: How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound derivatives?

Answer:
Contradictions often arise from subtle experimental variables. Mitigation strategies include:

  • Systematic replication : Reproduce protocols exactly, noting solvent purity, degassing methods, and inert atmosphere conditions, which influence metalation efficiency .
  • Controlled comparative studies : Test alternative metals (e.g., Zn vs. Cu) or oxidizing agents (e.g., DDQ vs. chloranil) to isolate factors affecting product stability .
  • Data triangulation : Cross-reference XRD, EPR, and EXAFS to resolve ambiguities in metal coordination geometry or oxidation states .
  • Meta-analysis : Use literature databases (e.g., SciFinder, Reaxys) to identify trends across studies and isolate outlier methodologies .

Advanced: What frameworks guide the design of mechanistic studies on this compound’s photophysical behavior?

Answer:
Mechanistic studies should integrate:

  • PICO framework : Define P opulation (e.g., excited-state species), I ntervention (light wavelength, solvent), C omparison (free-base vs. metalated analogs), and O utcomes (quantum yield, singlet oxygen generation) .
  • Time-resolved spectroscopy : Employ pump-probe transient absorption to track excited-state decay pathways and intersystem crossing rates .
  • Computational modeling : Use DFT or TD-DFT to predict electronic transitions and compare with experimental spectra .
  • Ethical rigor : Adhere to safety protocols for handling photosensitizers and cytotoxic intermediates .

Advanced: How should researchers address discrepancies in biological activity data for this compound in photodynamic therapy (PDT) studies?

Answer:
Discrepancies may stem from biological model variability or experimental design. Address them via:

  • Standardized assays : Use validated cell lines (e.g., HeLa, MCF-7) and control groups (e.g., dark toxicity vs. irradiated samples) to normalize activity comparisons .
  • Dosimetry controls : Report light fluence (J/cm²), drug concentration (IC₅₀), and incubation time to enable cross-study replication .
  • Meta-regression : Analyze published IC₅₀ values using PRISMA guidelines to identify confounding variables (e.g., nanoparticle formulations vs. free compounds) .

Basic: What literature search strategies optimize the discovery of primary studies on this compound?

Answer:

  • Keyword optimization : Combine terms like "this compound synthesis," "photodynamic therapy," and "spectroscopic characterization" with Boolean operators (AND/OR) .
  • Database filters : Limit searches to peer-reviewed journals in PubMed, Web of Science, or ACS Publications, excluding preprints and non-English sources .
  • Citation tracking : Use Google Scholar’s "Cited by" feature to identify seminal papers and recent advancements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.